molecular formula C8H8BNO2 B591731 5-(Prop-1-ynyl)pyridin-3-ylboronic acid CAS No. 917471-30-8

5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Cat. No.: B591731
CAS No.: 917471-30-8
M. Wt: 160.967
InChI Key: QICKHKWSOJEAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Prop-1-ynyl)pyridin-3-ylboronic acid is a boronic acid derivative of the pyridine family . It has a CAS Number of 917471-30-8 and a molecular weight of 160.97 . The IUPAC name for this compound is 5-(1-propynyl)-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 384.8±52.0 °C and a density of 1.21 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(Prop-1-ynyl)pyridin-3-ylboronic acid plays a role in the synthesis of various heterocyclic compounds. For instance, its use in the Chan–Evans–Lam coupling reaction has been demonstrated in the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, a compound analyzed via multiple spectroscopic methods (Ershov et al., 2023). Additionally, it has been involved in the formation of propynyl-iminopyrimidines, which exhibit varying basic strength and reactivity in the Dimroth rearrangement (Brown & England, 1967).

Suzuki–Miyaura Cross-Coupling

In the field of organic chemistry, this compound is significant in Suzuki–Miyaura cross-coupling reactions. Research illustrates its application in synthesizing 3-hetarylpyrroles, contributing to the development of new organic compounds with potential applications in medicinal chemistry (Matyugina et al., 2020).

Catalysis in Organic Synthesis

Its role in catalysis, particularly in facilitating cross-coupling reactions, is noteworthy. The synthesis of various aromatic compounds, including those with potential pharmaceutical applications, has been achieved using this compound as a catalyst or a reactant in these reactions, demonstrating its versatility and importance in organic synthesis (Wang et al., 2014).

Molecular Structure and Mechanistic Studies

The compound has also been instrumental in molecular structure and mechanistic studies. For example, research involving the synthesis of 1,3-Dipolar Cycloaddition Reaction products utilized this compound to study the reaction mechanism and molecular structure through spectral data and DFT quantum chemical calculations (Aboelnaga et al., 2016).

Safety and Hazards

This compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . The safety data sheet (SDS) for this compound can provide more detailed safety and hazard information .

Properties

IUPAC Name

(5-prop-1-ynylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKHKWSOJEAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917471-30-8
Record name 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromo-5-(prop-1-ynyl)pyridine (Intermediate 14, 25 g, 117 mmol), 2-methyl-tetrahydrofuran (60 mL), toluene (200 mL) and triisopropyl borate (33.2 mL, 140.78 mmol) were mixed. The mixture was cooled to −50° C. To the cold mixture was added n-BuLi (59.8 mL, 149.5 mmol) dropwise during 30 min. The mixture was stirred for 60 min. at −50° C. 2M HCl aq. (100 mL) was added. The mixture was then allowed to reach r.t. and stirred for 20 min. The organic and water phase were separated. The organic phase was extracted with Noah (2M aq.) (2×100 mL). The water phases were combined and the pH was adjusted to pH 5. The product was extracted with 2-methyl-THF (2×100 mL). The organic phase was dried with Na2SO4, filtered and concentrated to give the title compound (16.47 g, 87% yield): 1H NMR (500 MHz, CD3OD) δ ppm 2.11 (s, 3 H) 8.21 (br. s., 1 H) 8.53 (m, 2 H); MS (APCI+) m/z 162.2 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

3-Bromo-5-(prop-1-ynyl)pyridine (Intermediate 24, 25 g, 117 mmol), 2-Me THF (60 mL), toluene (200 mL) and triisopropyl borate (33.2 mL, 140.78 mmol) were mixed. The mixture was cooled to −50° C. To the cold mixture was added n-BuLi (59.8 mL, 149.5 mmol) dropwise during 30 min. The mixture was stirred for 60 min. at −50° C. 2M HCl aq. (100 mL) was added. The mixture was then allowed to reach r.t. and stirred for 20 min. The organic and water phase were separated. The organic phase was extracted with NaOH (2M aq.) (2×100 mL). The water phases were combined and the pH was adjusted to pH 5. The product was extracted with 2-methyl-THF (2×100 mL). The organic phase was dried with Na2SO4, filtered and concentrated to give the title compound (16.47 g, 87% yield): 1H NMR (500 MHz, CD3OD) δ ppm 2.11 (s, 3 H) 8.21 (br. s., 1 H) 8.53 (m, 2 H); MS (APCI+) m/z 162.2 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-5-(prop-1-ynyl)pyridine (2.96 g, 15.10 mmol) and triisopropyl borate (4.21 ml, 18.12 mmol) in THF and toluene at −40° C. was added n-BuLi (2.5 M solution in hexanes, 7.25 mL, 18.12 mmol) drop wise over a period of 7 min, and the reaction mixture was stirred at −40° C. for 30 min and then warmed up to −20° C. over a period of 8 min. The reaction was quenched with HCl (15.10 ml, 2 M solution, 30.2 mmol), and a reddish solution was formed. The two layers were separated, and the organic layer was extracted with water (3×10 mL). To the combined organic layers were added NaOH (5M solution, 2.416 ml, 12.08 mmol) (to adjust pH to 7). During the addition, a very white cloudy solution was formed. THF (30 mL) was added, but the layers did not separate. Solid sodium chloride was added to make the solution saturated, and the two layers were formed. The layers were separated, and the aqueous layer was extracted with THF (3×20 mL), and the combined THF layers were dried over sodium sulfate and then filtered. The filtrate was evaporated in vacuo, and the residue was concentrated to give a white powder (553 mg). This material was used without further purification.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.416 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.